![molecular formula C42H40N2O8 B610644 Sabutoclax CAS No. 1228108-65-3](/img/structure/B610644.png)
Sabutoclax
Descripción general
Descripción
Sabutoclax is an inhibitor of the pan-Bcl-2 family . It has IC50 values of 0.32, 0.31, 0.20, and 0.62 μM for Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, respectively . Sabutoclax is a derivative of apogossypolone and shows a high binding affinity to Bcl-xL .
Molecular Structure Analysis
The molecular formula of Sabutoclax is C42H40N2O8 . The molecular weight is 700.78 . The CAS Registry Number is 1228108-65-3 .Physical And Chemical Properties Analysis
Sabutoclax has a molecular weight of 700.78 and a molecular formula of C42H40N2O8 . It is soluble in DMSO . The storage conditions for Sabutoclax are -20°C for 1 year and -80°C in solvent .Aplicaciones Científicas De Investigación
Inhibition of BCL2 Family Proteins
Sabutoclax is known as an inhibitor of the pan-BCL2 family . It has IC50 values of 0.32, 0.31, 0.20, and 0.62 μM for Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, respectively . This makes it a potential drug lead for the development of novel apoptosis-based therapies against cancer .
High Binding Affinity to Bcl-xL
Sabutoclax has shown a high binding affinity to Bcl-xL in both NMR binding assay and ITC assay, with a Kd value of 0.11μM . This property could be leveraged in targeted therapies.
Enhanced Cell Membrane Permeability
Compared to other apogossypolone derivatives, Sabutoclax has better cell membrane permeability . This characteristic can improve the drug’s bioavailability and effectiveness.
Inhibition of Cell Growth
Sabutoclax has been found to inhibit cell growth in human prostate cancer cells (PC-3), lung cancer cells (H460), and B-cell lymphoma cells (BP3) with EC50 values of 0.13, 0.56, and 0.049 μM, respectively .
Induction of Cell Apoptosis
In the human BP3 cell line, Sabutoclax induced cell apoptosis with an IC50 value of 0.049 μM . This suggests its potential use in therapies aiming to induce programmed cell death in cancer cells.
In Vivo Efficacy in Transgenic Mice Models
Sabutoclax has demonstrated in vivo efficacy in transgenic mice models . It also showed superior single-agent antitumor efficacy in a prostate cancer mouse xenograft model .
Sensitizing Leukemia Stem Cells to Dasatinib
In a study, Sabutoclax was found to sensitize dormant blast crisis chronic myeloid leukemia stem cells to Dasatinib . This suggests its potential use in combination therapies to prevent CML relapse.
Cytotoxic Activity on Chemoresistant Breast Cancer Cells
Sabutoclax has shown significant cytotoxic activity on chemoresistant breast cancer cells both in vitro and in vivo . When combined with chemotherapeutic agents, strong synergistic antiproliferative effects were observed .
Mecanismo De Acción
Target of Action
Sabutoclax is a potent inhibitor of the Bcl-2 family of proteins, which includes Bcl-2, Bcl-xL, Mcl-1, and Bfl-1 . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death. Overexpression of these proteins can inhibit apoptosis, leading to the survival of cancer cells .
Mode of Action
Sabutoclax functions by mimicking BH3-only proteins, which are pro-apoptotic members of the Bcl-2 family . By binding to the Bcl-2 family proteins, Sabutoclax inhibits their function, thereby promoting apoptosis . This leads to a reduction in the viability and proliferation of cancer cells .
Biochemical Pathways
Sabutoclax affects the PI3K/AKT signaling pathway, which is often activated in drug-resistant cells . By inhibiting this pathway, Sabutoclax can effectively eliminate cancer stem cells . Additionally, Sabutoclax modulates the expression of several apoptosis-related proteins, including Bax, Bim, PUMA, and survivin .
Pharmacokinetics
It has been demonstrated that sabutoclax can be delivered by intravenous injection . This suggests that Sabutoclax has good bioavailability, allowing it to reach its target sites effectively.
Result of Action
The primary result of Sabutoclax’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the viability and proliferation of these cells . In addition, Sabutoclax has been shown to sensitize cancer cells to other chemotherapeutic agents, enhancing their cytotoxic effects .
Action Environment
The action of Sabutoclax can be influenced by the cellular environment. For instance, the drug’s efficacy can be affected by the expression levels of its target proteins in different cell types . Moreover, the drug’s action can be influenced by the presence of other chemotherapeutic agents, as Sabutoclax has been shown to synergize with these agents to enhance their cytotoxic effects .
Safety and Hazards
Direcciones Futuras
Sabutoclax has shown promise in various studies. For example, it has been found to sensitize dormant blast crisis chronic myeloid leukemia stem cells to dasatinib . It has also been found to eliminate cancer stem cells through inhibiting the PI3K/Akt pathway in breast cancer . These findings suggest that Sabutoclax could have potential applications in the treatment of various types of cancer.
Propiedades
IUPAC Name |
2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNZUHYMMLQQA-ZEQRLZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153724 | |
Record name | Sabutoclax | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sabutoclax | |
CAS RN |
1228108-65-3 | |
Record name | Sabutoclax | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228108653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sabutoclax | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SABUTOCLAX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y89ZRK34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.